molecular formula C13H8ClN3O2 B11850333 6-Chloro-7-nitro-2-phenyl-2H-indazole CAS No. 61076-93-5

6-Chloro-7-nitro-2-phenyl-2H-indazole

Cat. No.: B11850333
CAS No.: 61076-93-5
M. Wt: 273.67 g/mol
InChI Key: FOEBAZXUOHNLDB-UHFFFAOYSA-N
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Description

6-Chloro-7-nitro-2-phenyl-2H-indazole is a synthetically designed organic compound featuring the indazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The indazole core is a privileged structure in pharmaceuticals, known for its versatile biological activities and presence in several approved drugs and clinical trial candidates . This specific derivative is substituted with chloro and nitro functional groups at the 6 and 7 positions, respectively, and a phenyl ring at the N-2 position, which may influence its electronic properties, binding affinity, and overall bioactivity. Indazole-containing derivatives have been extensively investigated for their potential across multiple therapeutic areas. Research indicates that compounds with the indazole scaffold exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and activity against neurodegenerative disorders . The 2H-indazole tautomer, in particular, has been explored in the development of kinase inhibitors for cancer therapy and other targeted treatments . The specific substitution pattern on this compound suggests it is a valuable intermediate for constructing more complex molecules, potentially for high-throughput screening, structure-activity relationship (SAR) studies, or as a precursor in the synthesis of novel bioactive compounds. This product is provided for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61076-93-5

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

6-chloro-7-nitro-2-phenylindazole

InChI

InChI=1S/C13H8ClN3O2/c14-11-7-6-9-8-16(10-4-2-1-3-5-10)15-12(9)13(11)17(18)19/h1-8H

InChI Key

FOEBAZXUOHNLDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C=CC(=C(C3=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 7 Nitro 2 Phenyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to assign the position of each proton and carbon atom, thereby confirming the substitution pattern on the indazole and phenyl rings.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For 6-Chloro-7-nitro-2-phenyl-2H-indazole, the spectrum is expected to show distinct signals for the protons on the indazole core and the phenyl ring.

Based on the analysis of the closely related compound, 7-nitro-2-phenyl-2H-indazole rsc.org, predictions for the chemical shifts can be made. The proton at position 3 (H-3) of the indazole ring is expected to appear as a singlet at a downfield chemical shift, typically above 8.5 ppm, due to the influence of the adjacent heterocyclic nitrogen atom.

The indazole core of the title compound has two remaining aromatic protons at positions 4 and 5. These protons would constitute an AX spin system, appearing as two distinct doublets. The H-5 proton, being ortho to the electron-withdrawing chloro group, is expected to resonate at a lower field compared to the H-4 proton. The coupling constant between them (J₄,₅) would be typical for ortho-aromatic protons, in the range of 8-9 Hz.

The protons of the N-phenyl group will present as a set of multiplets in the aromatic region (approximately 7.4-8.0 ppm), consistent with a monosubstituted benzene (B151609) ring.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 > 8.6 Singlet (s) -
H-4 ~ 7.4 Doublet (d) ~ 9.0
H-5 ~ 7.8 Doublet (d) ~ 9.0
Phenyl H (ortho) ~ 7.9 Multiplet (m) -

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

By extrapolating from data for 7-nitro-2-phenyl-2H-indazole and considering the substituent effects of the chlorine atom, the chemical shifts for this compound can be predicted. rsc.org The carbon atom C-6, directly bonded to chlorine, will experience a significant downfield shift. The adjacent C-5 and C-7 carbons will also be influenced. The C-7 carbon, bonded to the nitro group, is expected to be significantly deshielded. The signal for C-3 is also characteristically downfield in 2H-indazoles. The carbons of the phenyl ring are expected to appear in their typical aromatic region (120-140 ppm).

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-3 ~ 126
C-3a ~ 123
C-4 ~ 122
C-5 ~ 129
C-6 ~ 132
C-7 ~ 138
C-7a ~ 142
Phenyl C (ipso) ~ 140
Phenyl C (ortho) ~ 122
Phenyl C (meta) ~ 130

To unequivocally characterize the nitrogen atoms within the molecule, advanced NMR techniques such as ¹⁴N or ¹⁵N NMR would be employed. The title compound contains three distinct nitrogen environments: the two nitrogen atoms of the indazole ring (N-1 and N-2) and the nitrogen of the nitro group.

¹⁵N NMR is generally preferred over ¹⁴N NMR because the spin I = 1/2 nature of the ¹⁵N nucleus results in sharper signals, whereas the quadrupolar ¹⁴N nucleus (spin I = 1) often yields broad, difficult-to-interpret resonances. acs.org Although challenged by low natural abundance, ¹⁵N NMR experiments can provide distinct signals for each nitrogen. The "pyridine-like" N-1 and "pyrrole-like" N-2 atoms of the indazole ring would have characteristic chemical shifts, which differ significantly from the chemical shift of the nitrogen atom in the nitro group, the latter typically appearing much further downfield. acs.org Two-dimensional correlation experiments, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), could be used to definitively assign these resonances by correlating the nitrogen atoms to nearby protons.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent would be the strong, distinct bands corresponding to the nitro (NO₂) group. These include the asymmetric stretching vibration, typically found in the 1560-1520 cm⁻¹ region, and the symmetric stretching vibration, which appears around 1355-1315 cm⁻¹.

Other significant absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching within the aromatic rings (1600-1450 cm⁻¹), and C-N stretching vibrations. The C-Cl stretch is expected to produce a moderate to strong band in the fingerprint region, typically between 850 and 550 cm⁻¹.

Expected Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Aromatic C=C Stretching 1600 - 1450
Nitro (NO₂) Asymmetric Stretching 1560 - 1520
Nitro (NO₂) Symmetric Stretching 1355 - 1315
C-N Stretching 1300 - 1200

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., FAB-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

For this compound (C₁₃H₈ClN₃O₂), the calculated exact mass is approximately 289.0278 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum will show two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (M - 46), NO (M - 30), and O (M - 16). The molecule could also undergo fragmentation by losing the chlorine atom (M - 35) or the phenyl group (M - 77).

Predicted Major Fragments in Mass Spectrometry

Fragment m/z (for ³⁵Cl) Identity
[C₁₃H₈ClN₃O₂]⁺ 289 Molecular Ion (M⁺)
[C₁₃H₈ClN₃O₂]⁺ 291 M+2 Isotope Peak
[C₁₃H₈ClN₂O]⁺ 243 [M - NO₂]⁺
[C₇H₄ClN₃O₂]⁺ 212 [M - C₆H₅]⁺

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

While no published crystal structure exists for this compound, single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of a crystalline compound. This technique would provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, the orientation of the nitro group relative to the indazole ring would be determined; in related structures, this group is often found to be nearly coplanar with the ring system. iucr.orgresearchgate.net The crystal packing would also be elucidated, revealing any intermolecular interactions such as π-π stacking between aromatic rings or other weak interactions that stabilize the crystal lattice. iucr.org

Advanced Research Applications of 6 Chloro 7 Nitro 2 Phenyl 2h Indazole in Chemical Sciences

Utilization as a Building Block in Organic Synthesis

The 6-Chloro-7-nitro-2-phenyl-2H-indazole scaffold serves as a rich platform for the synthesis of more complex molecular architectures. The presence of multiple reactive sites allows for a range of chemical transformations, making it a valuable building block for creating diverse chemical libraries.

The primary routes for derivatization involve:

Functionalization of the Indazole Core: The C3 position of the 2H-indazole ring is susceptible to various substitution reactions, often proceeding through radical pathways. organic-chemistry.org This allows for the introduction of alkyl, acyl, and other functional groups. Furthermore, the N2-phenyl group can direct C-H activation at its ortho positions, enabling the creation of intricate biaryl linkages. researchgate.net

Transformation of the Nitro Group: The nitro group at the C7 position is a key functional handle. It can be readily reduced under various conditions to form a primary amine (7-amino-6-chloro-2-phenyl-2H-indazole). This amino group can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of new heterocyclic rings fused to the indazole core.

Reactions of the Chloro Group: The chlorine atom at the C6 position can be a site for nucleophilic aromatic substitution, although the electron-rich nature of the indazole ring may require activating conditions. More commonly, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds.

The strategic combination of these transformations allows for the systematic modification of the parent molecule, leading to a wide range of derivatives with potentially novel properties.

Table 1: Potential Synthetic Transformations of this compound This table presents potential reactions based on the known chemistry of the functional groups and the 2H-indazole scaffold.

Reactive SiteReaction TypePotential Reagents/ConditionsProduct TypeReference for Analogy
C7-Nitro GroupReductionSnCl2/HCl; H2/Pd-C; Fe/NH4ClC7-Amino derivative scielo.br
C6-Chloro GroupSuzuki CouplingAr-B(OH)2, Pd catalyst, baseC6-Aryl derivative mdpi.com
C3-PositionC-H AlkoxylationAlcohol, Visible light, PhotosensitizerC3-Alkoxy derivative rsc.org
N2-Phenyl RingC-H AcylmethylationSulfoxonium ylide, Rh(III) catalystOrtho-acylmethylated derivative researchgate.net
Indazole RingRing OpeningAlcohol, Electrochemical oxidationOrtho-alkoxycarbonylated azobenzene (B91143) researchgate.net

Development of Novel Catalytic Systems and Ligands

N-heterocyclic compounds, including indazoles, are widely explored as ligands in transition-metal catalysis due to the coordinating ability of their nitrogen atoms. The 2-phenyl-2H-indazole structure is particularly interesting for ligand design. The N1 atom of the indazole ring can act as a coordinating site for a metal center.

Moreover, the N2-phenyl group can function as a directing group in C-H activation catalysis. researchgate.net This chelation-assisted strategy allows for highly regioselective functionalization of the ortho C-H bonds of the phenyl ring. By incorporating a phosphine, amine, or other ligating group onto the phenyl ring, this compound could be converted into a bidentate or pincer-type ligand. The electronic properties of such a ligand would be modulated by the electron-withdrawing chloro and nitro groups on the indazole core, potentially tuning the catalytic activity and selectivity of the coordinated metal center. For instance, cobalt(III) has been used to catalyze the synthesis of N-aryl-2H-indazoles through C-H bond functionalization, highlighting the interaction between such scaffolds and catalytically active metals. nih.gov

Probing Chemical and Mechanistic Pathways

The synthesis and reactivity of this compound are intrinsically linked to fundamental mechanistic pathways in organic chemistry. Its formation, likely via a variant of the Cadogan reaction from a corresponding o-nitrobenzaldehyde derivative, involves a reductive cyclization process. mdpi.comnih.gov Studies on this reaction have provided evidence for oxygenated intermediates like 2H-indazole N-oxides, challenging the long-held assumption of a purely nitrene-based mechanism. nih.gov

Furthermore, the functionalization of the 2H-indazole core provides a platform for studying reaction mechanisms. For example:

Visible-light-induced reactions of 2H-indazoles with alcohols can proceed via different pathways depending on the atmosphere; under nitrogen, C3-alkoxylation occurs, while under oxygen, a ring-opening reaction yields azobenzene derivatives. rsc.org

Electrochemical methods have also been used to induce ring-opening, suggesting a radical-based pathway. researchgate.net

The regioselectivity of C-H functionalization on the N-phenyl ring versus the C3-position can be controlled by the choice of catalyst and directing group, offering insights into the principles of chelation and catalyst control. researchgate.net

The specific electronic perturbations caused by the chloro and nitro substituents on the this compound molecule would make it an interesting substrate for detailed kinetic and computational studies to further elucidate these mechanistic pathways.

Applications in Materials Science and Functional Molecule Design

The extended π-conjugated system of 2-phenyl-2H-indazoles suggests their potential use as chromophores and fluorophores. researchgate.net The presence of a strong electron-withdrawing nitro group and a halogen on the this compound backbone is expected to significantly influence its electronic structure and photophysical properties. These substituents can induce a charge-transfer character in the molecule's excited states, potentially leading to interesting optical phenomena such as large Stokes shifts or solvatochromism.

Derivatization of this core scaffold could lead to novel functional materials:

Dye Synthesis: The indazole ring can be opened under oxidative conditions to form ortho-functionalized azobenzenes, which are important precursors for azo dyes. rsc.orgresearchgate.net Azo dyes incorporating heterocyclic moieties often exhibit enhanced coloring properties and thermal stability. rsc.org

Organic Electronics: By incorporating this indazole derivative into larger polymeric or oligomeric structures through cross-coupling reactions, materials with specific charge-transport properties could be developed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: The electron-deficient nature of the molecule, enhanced by the nitro group, could make it a candidate for developing chemosensors for electron-rich analytes, where binding would result in a detectable change in fluorescence or color.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Chloro-7-nitro-2-phenyl-2H-indazole, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves sequential functionalization of the indazole core. For example, nitration and chlorination steps are critical. Key intermediates can be characterized using IR spectroscopy (e.g., NH stretches at ~3454 cm⁻¹ and C=O stretches at ~1637 cm⁻¹) and ¹H-NMR (e.g., singlet signals for aromatic protons at ~8.4 ppm) . Purification often employs recrystallization from methanol or ethanol to isolate high-purity products .

Q. Which crystallographic techniques are essential for determining the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is widely used. For example, bond angles (e.g., C7—C1—C2 = 135.24°) and torsion angles (e.g., O1—N3—C4—C5 = -11.20°) are calculated to confirm stereochemistry. Hydrogen-bonding networks (e.g., C8—H8B···Cl1 interactions) and π-stacking parameters (e.g., Cg2 centroid distances) should be analyzed to understand packing behavior .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine HPLC with UV detection (λ ~254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight. Discrepancies in melting points or spectral data (e.g., unexpected NMR splitting) may indicate impurities, necessitating column chromatography with silica gel (hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria. For example, deuterated solvents like CDCl₃ vs. DMSO-d₆ can shift proton signals. Use variable-temperature NMR to identify dynamic processes and 2D-COSY to assign coupling networks. Cross-validate with computational methods (DFT calculations for predicted chemical shifts) .

Q. What strategies optimize regioselectivity during nitration/chlorination to avoid positional isomers?

  • Methodological Answer : Electron-donating/withdrawing groups on the indazole ring direct electrophilic substitution. For example, the nitro group at C7 deactivates the ring, favoring chlorination at C6. Monitor reaction kinetics using in-situ FTIR to track intermediate formation. Use Hammett plots to correlate substituent effects with reaction rates .

Q. How do hydrogen-bonding and π-stacking interactions influence the compound’s stability and solubility?

  • Methodological Answer : Analyze crystal packing via SC-XRD to identify intermolecular interactions. For instance, C5—H5···Cg2 (π-stacking) and C8—H8B···Cl1 (hydrogen bonding) contribute to lattice energy, reducing solubility in polar solvents. Modify substituents (e.g., replacing Cl with -OMe) to disrupt these interactions and improve aqueous solubility .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, indazole derivatives often show kinase inhibition. Use fluorescence polarization assays for kinase activity (IC₅₀ determination) and molecular docking (AutoDock Vina) to predict binding modes. Validate with Western blotting for downstream phosphorylation effects .

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